![molecular formula C12H11Br2N B14729609 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide CAS No. 13160-93-5](/img/structure/B14729609.png)
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N. It is a brominated derivative of pyridinium, which is a class of compounds known for their wide range of applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromobenzyl bromide with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The bromine atom plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide can be compared with other brominated pyridinium compounds, such as 4-(4-bromophenyl)-1-methylpyridin-1-ium chloride and 4-phenyl-1-methylpyridin-1-ium chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the bromine atom in different positions on the phenyl ring can lead to variations in their chemical behavior and biological activity .
Propriétés
Numéro CAS |
13160-93-5 |
|---|---|
Formule moléculaire |
C12H11Br2N |
Poids moléculaire |
329.03 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
Clé InChI |
ZPOJSETZYAOVDO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



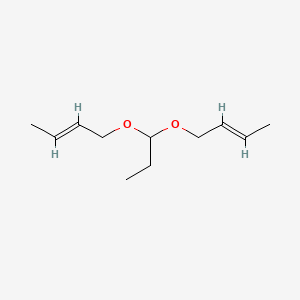
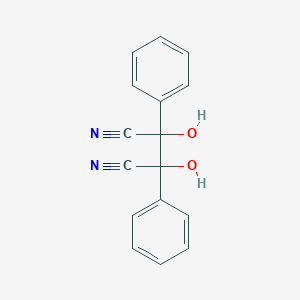
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
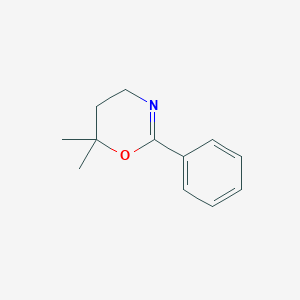
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
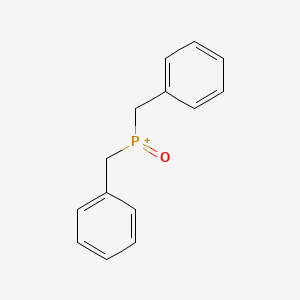

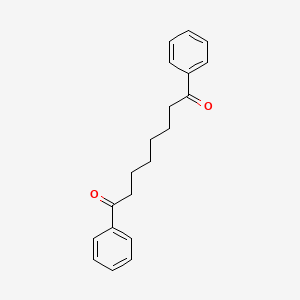

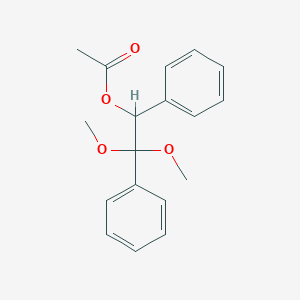
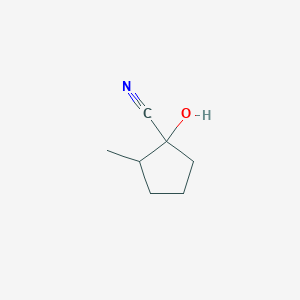
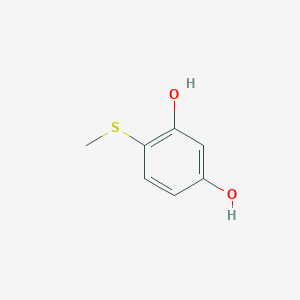
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
